

APcK110: Application Notes and Protocols for a Novel c-Kit Inhibitor

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Compound of Interest

Compound Name: APcK110

Cat. No.: B1683967

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This document provides detailed application notes and protocols for **APcK110**, a novel and potent inhibitor of the c-Kit receptor tyrosine kinase. **APcK110** has demonstrated significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines, making it a valuable tool for cancer research and drug development.^{[1][2]}

Supplier and Ordering Information

APcK110 is available from various life science reagent suppliers. The following table summarizes the available information. Please note that catalog numbers, product availability, and pricing are subject to change and should be verified on the supplier's website.

Supplier	Website	Contact Information	Notes
R&D Systems	--INVALID-LINK--	North America: +1-800-343-7475 Europe, Middle East, Africa: +44 (0)1235 529449	A Bio-Techne brand. Offers a wide range of reagents for life science research.
GlpBio	--INVALID-LINK--	Phone: +1-626-353-8530 Email: --INVALID-LINK--	Specializes in small molecule inhibitors, activators, and compound libraries.

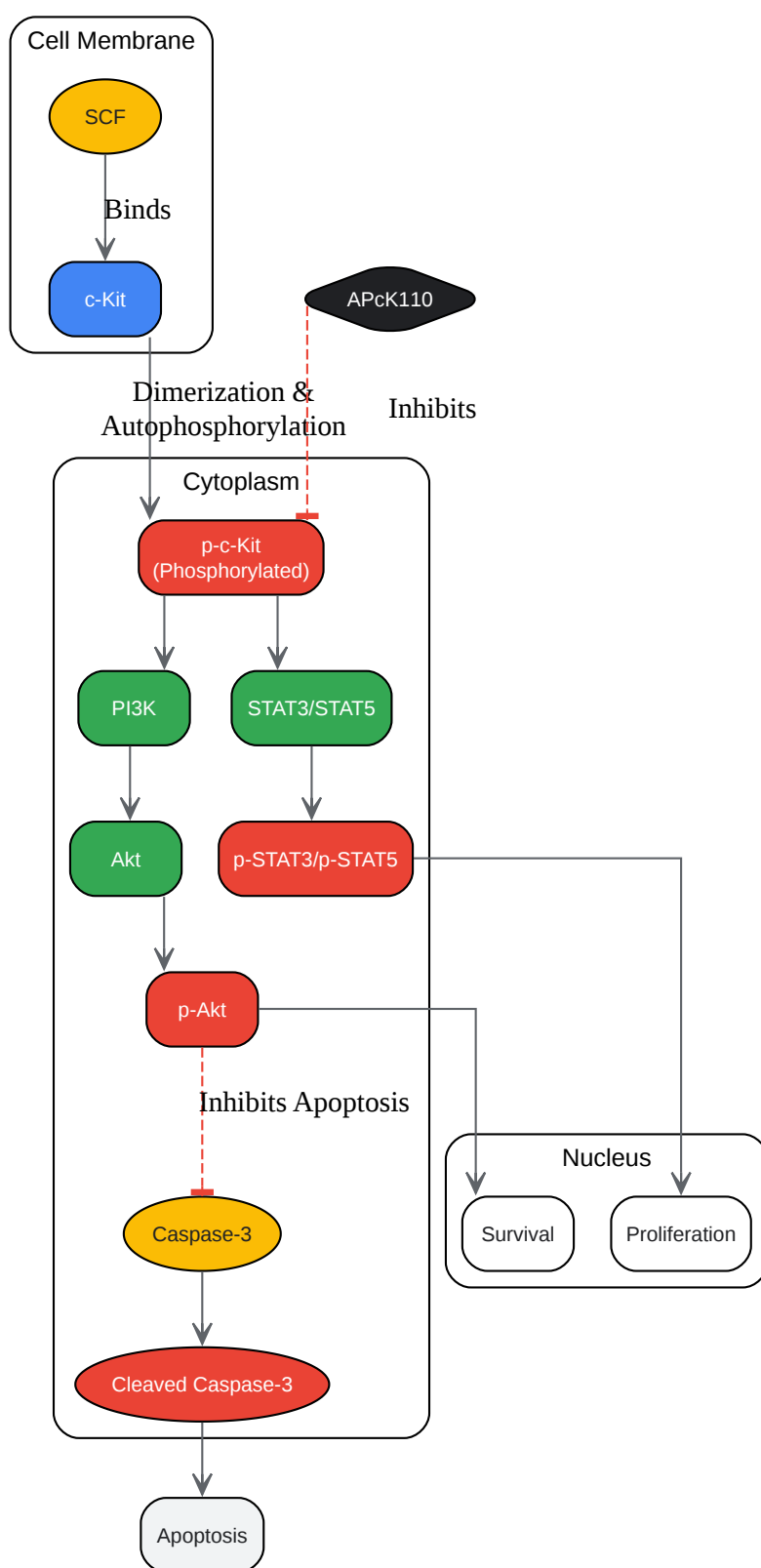
Note: Tocris Bioscience has discontinued the sale of **APcK110** (Cat. No. 3704) for commercial reasons.[3]

Mechanism of Action and Signaling Pathway

APcK110 is a potent inhibitor of c-Kit, a receptor tyrosine kinase crucial for hematopoiesis.[1]
[2] In certain cancers, such as AML, mutations in the KIT gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[1]

APcK110 exerts its anti-cancer effects by inhibiting the phosphorylation of c-Kit and its downstream signaling pathways, including the STAT and PI3K/Akt pathways.[1][2] This inhibition ultimately leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[1][4]

Below is a diagram illustrating the signaling pathway targeted by **APcK110**.



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APcK110 inhibits c-Kit signaling, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **APcK110**.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- AML cell lines (e.g., OCI-AML3)
- **APcK110**
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **APcK110** in complete culture medium.
- Add 100 μ L of the **APcK110** dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
- Incubate the plate for 48-72 hours.

- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 µL of solubilization buffer to each well.
- Incubate the plate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Phospho-c-Kit

This protocol is for detecting the phosphorylation status of c-Kit and its downstream targets.

Materials:

- AML cell lines
- **APcK110**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **APcK110** for the desired time.
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

- AML cell lines
- **APcK110**
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Treat cells with **APcK110** for the desired time.

- Harvest the cells and wash them with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, which is a measure of self-renewal and long-term survival.

Materials:

- AML cell lines or primary AML cells
- **APcK110**
- Methylcellulose-based medium (e.g., MethoCult™)
- Complete cell culture medium
- 35 mm culture dishes

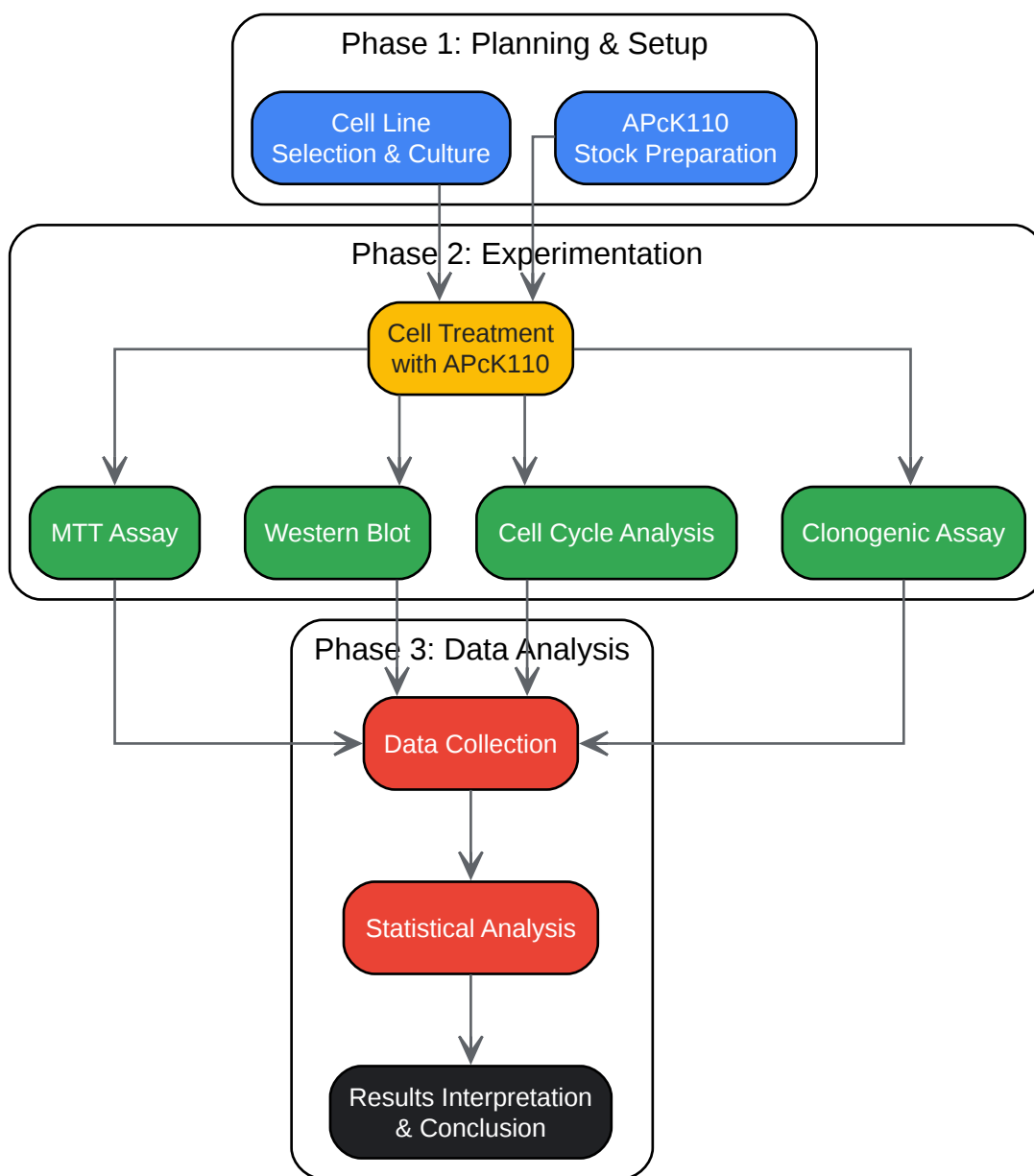
Procedure:

- Treat cells with **APcK110** for a specified period.
- Wash the cells to remove the drug.
- Resuspend the cells in complete culture medium.

- Mix the cell suspension with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
- Plate 1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.
- Incubate the dishes at 37°C in a humidified 5% CO₂ incubator for 10-14 days.
- Count the number of colonies (defined as a cluster of >50 cells) under a microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **APcK110**.



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A typical workflow for evaluating **APcK110** in vitro.

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References

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